molecular formula C16H21F2NO3 B5581595 [4-(difluoromethoxy)phenyl]-[(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]methanone

[4-(difluoromethoxy)phenyl]-[(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]methanone

Cat. No.: B5581595
M. Wt: 313.34 g/mol
InChI Key: DZDXNVHCSJQTNO-INIZCTEOSA-N
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Description

[4-(difluoromethoxy)phenyl]-[(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, and a hydroxy-trimethylpiperidinyl group attached to a methanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(difluoromethoxy)phenyl]-[(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]methanone typically involves multiple steps, including the preparation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

[4-(difluoromethoxy)phenyl]-[(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The methanone moiety can be reduced to form an alcohol.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the methanone moiety may produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, [4-(difluoromethoxy)phenyl]-[(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the effects of difluoromethoxy and hydroxy-trimethylpiperidinyl groups on biological systems. It can serve as a model compound for understanding the interactions between similar structures and biological targets.

Medicine

In medicine, this compound may have potential therapeutic applications. Its unique structure could be explored for the development of new drugs targeting specific pathways or receptors.

Industry

In industrial applications, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique properties make it a versatile component in various industrial processes.

Mechanism of Action

The mechanism of action of [4-(difluoromethoxy)phenyl]-[(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The difluoromethoxy group may interact with certain enzymes or receptors, while the hydroxy-trimethylpiperidinyl group may influence the compound’s overall activity and binding affinity. The exact mechanism of action would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(difluoromethoxy)phenylmethanone: This compound shares the difluoromethoxy-phenyl structure but lacks the hydroxy-trimethylpiperidinyl group.

    (4-(difluoromethyl)phenyl)methanol: This compound has a similar difluoromethyl-phenyl structure but differs in the functional groups attached.

Uniqueness

The uniqueness of [4-(difluoromethoxy)phenyl]-[(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]methanone lies in its combination of functional groups, which provides distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-(difluoromethoxy)phenyl]-[(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F2NO3/c1-15(2)10-19(9-8-16(15,3)21)13(20)11-4-6-12(7-5-11)22-14(17)18/h4-7,14,21H,8-10H2,1-3H3/t16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZDXNVHCSJQTNO-INIZCTEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1(C)O)C(=O)C2=CC=C(C=C2)OC(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCN(CC1(C)C)C(=O)C2=CC=C(C=C2)OC(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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